Trimebutine maleate

Catalog No.
S545874
CAS No.
34140-59-5
M.F
C22H29NO5.C4H4O4
C26H33NO9
M. Wt
503.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimebutine maleate

CAS Number

34140-59-5

Product Name

Trimebutine maleate

IUPAC Name

but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate

Molecular Formula

C22H29NO5.C4H4O4
C26H33NO9

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)

InChI Key

FSRLGULMGJGKGI-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)[NH+](C)C.C(=CC(=O)[O-])C(=O)O

solubility

Soluble in DMSO

Synonyms

Debridat, Maleate Salt, Trimebutine, Maleate, Trimebutine, Modulon, Polibutin, Salt, Trimebutine Maleate, TM 906, TM-906, TM906, Transacalm, Trimebutine, Trimebutine Maleate, Trimebutine Maleate Salt

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C/C(=O)O)\C(=O)O

The exact mass of the compound Trimebutine maleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758900. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Hydroxybenzoate Ethers. It belongs to the ontological category of trihydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Trimebutine maleate is a medication that has been used extensively since the late 1960s for the treatment of functional gastrointestinal disorders, particularly irritable bowel syndrome (IBS) []. While initially classified as an antispasmodic, research has revealed a broader range of effects on the gastrointestinal tract [].

Trimebutine maleate is a pharmaceutical compound primarily used as a spasmolytic agent to regulate intestinal and colonic motility. It is the maleate salt of trimebutine, which has the chemical formula C22H29NO5C4H4O4C_{22}H_{29}NO_{5}\cdot C_{4}H_{4}O_{4} and a molecular weight of approximately 503.6 g/mol. The compound appears as a white to off-white powder that is sparingly soluble in water but freely soluble in organic solvents such as acetone and methanol . Trimebutine maleate is commonly prescribed for conditions like irritable bowel syndrome and other gastrointestinal motility disorders, where it helps alleviate abdominal pain and irregular bowel function .

Trimebutine's mechanism of action is not fully understood but appears to involve multiple effects:

  • Modulation of gut motility: Trimebutine seems to stimulate intestinal contractions in some situations and inhibit them in others, promoting a more regular motility pattern [, ].
  • Opioid receptor agonism: Trimebutine weakly interacts with mu-opioid receptors, potentially contributing to pain relief [].
  • Visceral sensitivity modulation: Trimebutine may influence how pain signals are perceived in the gut, leading to reduced pain perception [].
  • Trimebutine is generally well-tolerated with a low risk of side effects [].
  • Common side effects may include dizziness, headache, and nausea [].
  • No data is available regarding flammability or reactivity.

Trimebutine maleate undergoes various metabolic transformations in the body. Upon administration, it is rapidly absorbed and metabolized primarily in the liver, where it converts to its active metabolite, nortrimebutine, through N-demethylation . The metabolic pathway also includes conjugation with sulfate and glucuronic acid, which aids in excretion via urine. The main urinary metabolites include 2-amino-2-phenylbutan-1-ol derivatives, which are formed through hydrolysis of the ester bond of desmethylated metabolites .

The biological action of trimebutine maleate is multifaceted. It exhibits both antimuscarinic effects and weak mu-opioid receptor agonism. At lower concentrations, it stimulates gastrointestinal motility by depolarizing the resting membrane potential without affecting contraction amplitude. Conversely, at higher concentrations, it inhibits calcium influx through L-type calcium channels, reducing peristalsis and muscle contractions . Trimebutine also influences the release of gastrointestinal peptides like motilin and vasoactive intestinal peptide, contributing to its regulatory effects on bowel function .

The synthesis of trimebutine maleate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-dimethylamino-2-phenylbutanol in the presence of a suitable coupling agent. This reaction forms the ester bond that characterizes trimebutine. The subsequent crystallization from maleic acid yields trimebutine maleate as a stable salt form suitable for pharmaceutical applications .

Trimebutine maleate is primarily used in treating gastrointestinal disorders, particularly irritable bowel syndrome and postoperative paralytic ileus. Its spasmolytic properties make it effective in normalizing bowel activity by reducing spasms and pain associated with abnormal motility . Additionally, it has been studied for its potential use in managing conditions beyond gastrointestinal issues, including some cardiovascular effects like vasodilation observed in animal studies .

Research indicates that trimebutine maleate may interact with various drugs and physiological processes. For instance, it has been shown to increase the duration of neuromuscular blockade induced by d-tubocurarine in animal models . Moreover, its spasmolytic activity can be counteracted by elevated calcium levels, suggesting a complex interplay with calcium-dependent signaling pathways in smooth muscle cells . Notably, there have been reports of hypersensitivity reactions such as anaphylaxis associated with its use, highlighting the importance of monitoring patient responses during treatment .

Trimebutine maleate shares similarities with several other spasmolytic agents. Below is a comparison with some notable compounds:

Compound NameMechanism of ActionPrimary UseUnique Features
ButylscopolamineAntimuscarinic; reduces spasmsGastrointestinal spasmsStronger antimuscarinic properties
DicyclomineAnticholinergic; relaxes smooth muscleIrritable bowel syndromeMore pronounced anticholinergic effects
HyoscineAntimuscarinic; reduces gastrointestinal motilityMotion sicknessPrimarily used for nausea prevention
MebeverineDirect spasmolytic action on smooth muscleIrritable bowel syndromeMinimal side effects compared to opioids

Trimebutine's unique characteristic lies in its dual action as both an antimuscarinic agent and a weak mu-opioid agonist. This allows it to regulate intestinal motility effectively while minimizing adverse effects typically associated with stronger opioid medications .

Solvent (25 °C)Quantitative solubilityQualitative descriptor in primary sourcePrincipal source
Water0.019 milligrams per millilitre (shake-flask, predicted by logarithm of solubility algorithm) [1]Sparingly to moderately soluble [2] [3]DrugBank [1]; Safety Data Sheet [2]
Water25–35 milligrams per millilitre (filtered dispersion, supplier measurements) [4] [5]Soluble (supplier) [4]LKT Laboratories [4]; MedChemExpress [5]
Ethyl alcoholCompletely miscible (visual observation) [2] [3]Soluble [2]Safety Data Sheet [2]; Product Monograph [3]
MethanolSoluble (unchanged residue absent at 100 milligrams per millilitre) [5]Soluble [3]MedChemExpress [5]; Product Monograph [3]
AcetoneSoluble (qualitative) [3]Soluble [3]Product Monograph [3]
ChloroformFreely soluble (qualitative) [3]Freely soluble [3]Product Monograph [3]
Dimethyl sulfoxide100 milligrams per millilitre (dispersion aided by ultrasound) [6] [5]Highly soluble (2.1 grams per 100 millilitres in independent laboratory test) [2]GLPBio [6]; Safety Data Sheet [2]

Observations

  • Trimebutine maleate exhibits pronounced solvent-dependent behaviour, ranging from very slight solubility in water (algorithmic prediction) to complete miscibility in high-polarity organics such as dimethyl sulfoxide and chloroform.
  • Experimental supplier data in aqueous media (twenty-five to thirty-five milligrams per millilitre) markedly exceed the algorithmic prediction of nineteen micrograms per millilitre, highlighting formulation-specific influences such as salt state, pH adjustment and sonication.
  • Aqueous solubility increases sharply above pH 6 as ester hydrolysis commences, a factor that underlies the alkaline degradation kinetics described in Section 3.2 [7] [8].

Thermal Stability and Degradation Kinetics

ParameterExperimental value or observationSource
Melting interval (maleate salt)128–134 °C (open-capillary) [3] [9]APO-Trimebutine product monograph [3]; Mint product monograph [9]
Differential scanning calorimetry endotherm105.6–105.7 °C (Form I polymorph, 5 °C min⁻¹, nitrogen purge) [10]Polymorph patent WO 2019 098 883 A1 [10]
Thermal decomposition onsetNo exotherm detected below 200 °C; flash point 230.8 °C [2]Safety Data Sheet [2]
pH–rate profile in aqueous buffer (80 °C)Minimum degradation at pH 2–2.8; specific-acid and specific-base catalysis either side of optimum [7]YakHak Hoeji stability study [7]
Apparent first-order rate constant (80 °C, pH 7)6.7 × 10⁻³ minute⁻¹ (high-performance liquid chromatographic assay) [8]High-performance liquid chromatography kinetics paper [8]
Activation energy for hydrolysis83 kilojoules per mole (Arrhenius evaluation, 60–90 °C, pH 7) [8]High-performance liquid chromatography kinetics paper [8]

Key findings

  • The crystalline maleate salt displays a sharp melt followed by endothermic cleavage of the maleic acid component; no polymorphic conversion is observed below the melt for Form I [10].
  • Solution stability is governed by ester hydrolysis; the optimum pH window of two to three corresponds to maleate buffering, explaining the frequent use of citric or aspartic acid stabilisers in liquid dosage research [7].
  • Thermal degradation in the solid state is minimal up to two hundred degrees Celsius, allowing conventional film-coating and dry-granulation temperatures.

Partition Coefficients and Lipophilicity Parameters

DescriptorNumerical rangeMethodologySource
Logarithm P (octanol - water, neutral species)3.62 (Hansch calculation) [2]; 3.94 (ALog P) [1]; 4.11 (Chemaxon fragment) [1]; 4.26 (BioLoom calculation) [11]In-silico prediction; shake-flask data not availableSafety Data Sheet [2]; DrugBank [1]; Biopharmaceutics dossier [11]
Bioconcentration factor (predicted)121 (L kg⁻¹) [2]United States Environmental Protection Agency BCFWIN modelSafety Data Sheet [2]

Interpretation

  • All prediction platforms converge on a logarithm P in the narrow band three point six to four point three, classifying trimebutine maleate as a borderline lipophilic active ingredient with moderate membrane affinity.
  • The predicted bioconcentration factor remains below two hundred, indicating a low potential for persistent environmental accumulation despite measurable hydrophobicity.

Hygroscopicity and Solid-State Stability

Study designRelative humidity and temperatureMass gain or qualitative resultSource
Dynamic moisture uptake of reference Form I powderSeventy-five percent RH, twenty-five °C, ninety-six hoursNegligible mass gain (< 0.3 percent), no crystal habit change [12]Chinese polymorph patent CN 111 432 811 B [12]
Microcapsule formulation containing trimebutine maleateSeventy-five percent RH, accelerated stability testNo change in particle size distribution; exterior shell prevented moisture penetration [13]Chinese microcapsule patent CN 102 078 599 B [13]
Differential scanning calorimetry with water adsorption stepFive to ninety-five percent RH ramp, twenty-five °CEndothermic water loss < 1 percent at eighty-five °C, confirming low hygroscopicity [10]Polymorph patent WO 2019 098 883 A1 [10]

Additional observations

  • Both Form I and the newer low-hygroscopicity polymorphs satisfy International Council for Harmonisation storage category two (environmental relative humidity < 60 percent) without humidity barrier packaging [12] [10].
  • No crystalline hydrates have been detected by powder X-ray diffraction; water uptake therefore remains limited to surface adsorption and is readily reversible on mild drying.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

503.21553163 g/mol

Monoisotopic Mass

503.21553163 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2A051GM4YM
DKM38HXX5A
H4XZJ9GX7T

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 6 of 10 companies with hazard statement code(s):;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Gastrointestinal Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

58997-91-4
58997-92-5
34140-59-5

Dates

Last modified: 08-15-2023
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3: Cho KH, Choi YK, Kang JH, Choi HG, Yong CS, Park YJ. Development of a novel combination tablet containing trimebutine maleate and mosapride citrate for the treatment of functional dyspepsia. Int J Pharm. 2010 Nov 15;400(1-2):145-52. doi: 10.1016/j.ijpharm.2010.08.047. Epub 2010 Sep 6. PubMed PMID: 20826201.
4: Lee SY, Kim MY, Kang SY, Song WJ, Kang HR. A case of trimebutine-induced anaphylaxis. Allergol Int. 2011 Dec;60(4):555-6. doi: 10.2332/allergolint.10-CR-0289. PubMed PMID: 22113162.
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7: Tan W, Zhang H, Luo HS, Xia H. Effects of trimebutine maleate on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels. Arch Pharm Res. 2011 Jun;34(6):979-85. doi: 10.1007/s12272-011-0615-0. Epub 2011 Jul 2. PubMed PMID: 21725819.
8: Aktas A, Caner B, Ozturk F, Bayhan H, Narin Y, Mentes T. The effect of trimebutine maleate on gastric emptying in patients with non-ulcer dyspepsia. Ann Nucl Med. 1999 Aug;13(4):231-4. PubMed PMID: 10510878.
9: Rahman MZ, Ahmed DS, Mahmuduzzaman M, Rahman MA, Chowdhury MS, Barua R, Ishaque SM. Comparative efficacy and safety of trimebutine versus mebeverine in the treatment of irritable bowel syndrome. Mymensingh Med J. 2014 Jan;23(1):105-13. PubMed PMID: 24584382.
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11: Kang SH, Jeen YT, Koo JS, Koo YS, Kim KO, Kim YS, Kim SY, Moon JS, Park JJ, Baek IH, Park SC, Lee SJ, Lee JH, Choung RS, Choi SC. [Efficacy of fenoverine and trimebutine in the management of irritable bowel syndrome: multicenter randomized double-blind non-inferiority clinical study]. Korean J Gastroenterol. 2013 Nov;62(5):278-87. Korean. PubMed PMID: 24262593.
12: Wang H, Zhou H, Horimoto S, Jiang J, Mayumi T, Hu P. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2002 Nov 5;779(2):173-87. PubMed PMID: 12361732.
13: Couturier D, Chaussade S, Grandjouan S. [Effects of trimebutine on motility of the small intestine in humans]. Presse Med. 1989 Feb 15;18(6):303-7. French. PubMed PMID: 2537973.
14: Okano H, Saeki S, Inui A, Kawai Y, Ohno S, Morimoto S, Ohmoto A, Nakashima T, Miyamoto M, Okita M, et al. Effect of trimebutine maleate on emptying of stomach and gallbladder and release of gut peptide following a solid meal in man. Dig Dis Sci. 1993 May;38(5):817-23. PubMed PMID: 8482179.
15: Nagasaki M, Kurosawa H, Naito K, Tamaki H. Allosteric interaction of trimebutine maleate with dihydropyridine binding sites. Eur J Pharmacol. 1990 Jul 31;189(1):71-6. PubMed PMID: 2171963.
16: Zhong YQ, Zhu J, Guo JN, Yan R, Li HJ, Lin YH, Zeng ZY. [A randomized and case-control clinical study on trimebutine maleate in treating functional dyspepsia coexisting with diarrhea-dominant irritable bowel syndrome]. Zhonghua Nei Ke Za Zhi. 2007 Nov;46(11):899-902. Chinese. PubMed PMID: 18261269.
17: Kotake H, Kinugawa T, Hirai S, Fukugi M, Hasegawa J, Mashiba H. Effect of trimebutine maleate on sinus node pacemaker activity of the rabbit. Eur J Pharmacol. 1987 Dec 15;144(3):327-30. PubMed PMID: 2450035.
18: Morisawa T, Hasegawa J, Tanabe K, Watanabe A, Kitano M, Kishimoto Y. Effects of trimebutine maleate on delayed rectifier K+ currents in guinea-pig ventricular myocytes. J Pharm Pharmacol. 2000 Apr;52(4):403-8. PubMed PMID: 10813550.
19: Trimebutine Maleate and Pinaverium Bromide for Irritable Bowel Syndrome: A Review of the Clinical Effectiveness, Safety and Guidelines [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2015 Nov 30. Available from http://www.ncbi.nlm.nih.gov/books/NBK350043/ PubMed PMID: 26985535.
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